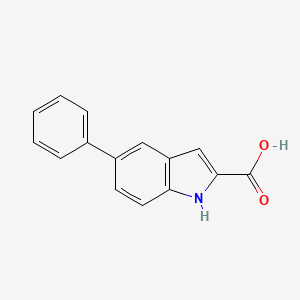

5-Phenyl-1h-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Phenyl-1h-indole-2-carboxylic acid is a significant compound in the field of organic chemistry. It belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indole derivatives are prevalent in natural products and pharmaceuticals, making them crucial for various scientific research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenyl group onto the indole ring .

Industrial Production Methods

Industrial production of 5-Phenyl-1h-indole-2-carboxylic acid often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of robust catalysts to facilitate the reactions under mild conditions .

Análisis De Reacciones Químicas

Types of Reactions

5-Phenyl-1h-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions are common, especially at the C-3 position of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, aldehydes, and quinonoid derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

5-Phenyl-1H-indole-2-carboxylic acid serves as an essential intermediate in the synthesis of various pharmaceuticals, especially those targeting cancer and viral infections. Its unique chemical structure allows for modifications that enhance biological activity. For instance, derivatives of this compound have been explored as potential inhibitors of HIV-1 integrase, a crucial enzyme in the HIV replication cycle.

In a study, indole-2-carboxylic acid derivatives were synthesized to inhibit HIV-1 integrase's strand transfer activity. One derivative demonstrated an IC50 value of 0.13 μM, indicating potent antiviral activity . The structural modifications on the indole core significantly improved the interaction with the integrase active site, showcasing the compound's potential in antiviral drug development.

Case Study: Integrase Inhibitors

A series of derivatives based on this compound were tested for their ability to inhibit HIV-1 integrase. The introduction of halogenated phenyl groups and long-chain substituents at specific positions on the indole core enhanced their inhibitory effects significantly. These findings suggest that optimizing the chemical structure can lead to more effective antiviral agents .

Biochemical Research

Enzyme Interaction Studies

Researchers utilize this compound to study enzyme interactions and metabolic pathways. Its ability to chelate metal ions within enzyme active sites makes it a valuable tool for understanding complex biochemical processes.

In particular, studies have shown that the compound can effectively bind to metal ions in integrase's active site, providing insights into its mechanism of action and potential therapeutic targets . This knowledge is crucial for developing new inhibitors that can overcome drug resistance in viral infections.

Material Science

Novel Material Development

The compound is also employed in material science for creating novel materials such as polymers and coatings. Its chemical properties allow for increased stability and resistance to degradation, making it suitable for various applications in industrial settings.

Research indicates that indole derivatives can serve as building blocks for synthesizing new materials with specific functionalities, including enhanced mechanical properties and biocompatibility . This versatility opens avenues for innovative applications in coatings and composite materials.

Organic Synthesis

Building Block in Organic Chemistry

this compound is a valuable building block in organic synthesis. It facilitates the construction of complex molecules through various chemical reactions, essential for developing new compounds in laboratories.

The ability to modify its structure allows chemists to create a wide array of derivatives with diverse biological activities. This versatility is crucial for exploring new therapeutic agents and understanding structure-activity relationships in drug design .

Summary Table: Applications of this compound

Mecanismo De Acción

The mechanism of action of 5-Phenyl-1h-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows it to bind to various biological macromolecules, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

5-Fluoro-1h-indole-2-carboxylic acid: Known for its antiviral properties.

Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals

Uniqueness

5-Phenyl-1h-indole-2-carboxylic acid is unique due to its phenyl substitution at the C-5 position, which enhances its biological activity and specificity. This structural feature allows it to interact with a broader range of molecular targets compared to other indole derivatives .

Actividad Biológica

5-Phenyl-1H-indole-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activity

This compound exhibits various biological activities, including antiproliferative , antiviral , and anti-inflammatory effects. The compound's structure allows it to interact with multiple biological targets, enhancing its therapeutic potential.

Antiproliferative Activity

Numerous studies have demonstrated the antiproliferative effects of this compound against different cancer cell lines. The mechanism primarily involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Apoptotic Activity

A notable study reported a significant increase in apoptotic activity associated with derivatives of indole-2-carboxylic acid. For instance, an analog of this compound showed an EC50 value of 0.1 µM in caspase activation assays in T47D breast cancer cells, indicating potent apoptotic induction capabilities .

Antiproliferative Assays

The following table summarizes the antiproliferative activity (GI50 values) of this compound and its derivatives against various cancer cell lines:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | T47D | 0.9 |

| 5-Methyl-3-phenyl-indole-2-carboxylic acid | T47D | 0.1 |

| 5-Chloro-3-phenyl-indole-2-carboxylic acid | T47D | 0.9 |

These findings illustrate that structural modifications significantly enhance the compound's efficacy against cancer cells.

Antiviral Activity

Research has also highlighted the antiviral properties of indole derivatives, particularly against HIV. A derivative of indole-2-carboxylic acid was found to inhibit HIV-1 integrase with an IC50 value of 3.11 µM, showcasing its potential as an antiviral agent .

The antiviral mechanism involves the chelation of Mg²⁺ ions within the active site of integrase, disrupting the viral replication cycle. The binding mode analysis revealed that the indole core interacts effectively with viral DNA through π–π stacking interactions, enhancing its inhibitory effect on integrase .

Anti-inflammatory Activity

In addition to anticancer and antiviral properties, this compound exhibits anti-inflammatory effects. Studies have indicated that certain derivatives can significantly reduce inflammatory markers in vitro.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of indole derivatives. Modifications at various positions on the indole ring can lead to enhanced potency and selectivity for specific biological targets.

Key Findings from SAR Studies

- Substituent Effects : The presence of electron-withdrawing groups (e.g., halogens) at specific positions on the phenyl ring has been shown to increase antiproliferative activity.

- Indole Core Modifications : Alterations in the indole core structure can significantly impact binding affinity and biological efficacy against targets such as integrase.

Propiedades

IUPAC Name |

5-phenyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)14-9-12-8-11(6-7-13(12)16-14)10-4-2-1-3-5-10/h1-9,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGZSZKIDKLLQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.